N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c1-14-27-20-12-5-3-10-18(20)22(31)29(14)16-8-6-7-15(13-16)28-21(30)17-9-2-4-11-19(17)23(24,25)26/h2-13H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMBAZGHLBOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
The synthesis of this compound typically involves several steps, including the cyclization of o-aminobenzamide derivatives and subsequent modifications to introduce the trifluoromethyl group. The general synthetic route can be summarized as follows:
- Formation of Quinazolinone Core : Cyclization of appropriate starting materials (e.g., anthranilic acid derivatives).
- Introduction of Phenyl Group : Nucleophilic aromatic substitution to attach the phenyl moiety.
- Acylation : Final acylation step to introduce the trifluoromethylbenzamide structure.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation, which is crucial for cancer treatment.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cancer progression by interacting with receptors or enzymes.
1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated cytotoxic effects on various human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (e.g., IC50 = 0.096 μM for EGFR inhibition) .
2. Anti-inflammatory Effects
Quinazoline derivatives are also explored for their anti-inflammatory potential. The compound may inhibit inflammatory mediators through its action on relevant signaling pathways.
Data Tables
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| EGFR Inhibition | MCF7 Cell Line | 0.096 | |
| Cytotoxicity | A549 Cell Line | 2.09 | |
| Kinase Inhibition | Various Kinases | Varies |
Case Studies
Several studies have highlighted the biological activity of quinazoline derivatives similar to this compound:
- Study on Antitumor Agents : A series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cell lines, showcasing significant potency against EGFR and other targets .
- Inhibition Studies : Compounds were evaluated for their ability to inhibit kinases associated with tumor growth, demonstrating a strong correlation between structure and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
